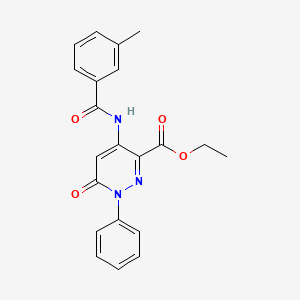

Ethyl 4-(3-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(3-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS: 941974-22-7, molecular formula: C₂₁H₁₉N₃O₄, molecular weight: 377.39 g/mol) is a pyridazine derivative characterized by a 3-methylbenzamido substituent at the 4-position, a phenyl group at the 1-position, and an ethyl ester at the 3-position of the pyridazine core . It is commercially available with a purity of 90%, primarily for research use .

Properties

IUPAC Name |

ethyl 4-[(3-methylbenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-3-28-21(27)19-17(22-20(26)15-9-7-8-14(2)12-15)13-18(25)24(23-19)16-10-5-4-6-11-16/h4-13H,3H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHGZARYFNMADP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC(=C2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-(3-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyridazine ring. This intermediate is then subjected to further reactions with 3-methylbenzoyl chloride and phenyl isocyanate to introduce the amido and phenyl groups, respectively. The reaction conditions often require the use of organic solvents such as ethanol or dichloromethane and catalysts like triethylamine to facilitate the reactions .

Chemical Reactions Analysis

Ethyl 4-(3-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-(3-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in inflammatory and neurodegenerative processes. For example, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of apoptosis markers like cleaved caspase-3 . These interactions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Key Structural Variations:

Substituents at the 1-Position: The parent compound features a phenyl group at the 1-position, similar to derivatives like ethyl 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (18) .

Substituents at the 4-Position: The 3-methylbenzamido group in the parent compound is unique among the compared derivatives. Most analogs feature simpler substituents (e.g., cyano, methyl, or chloro groups) . The amide moiety in the parent compound introduces hydrogen-bonding capabilities, which may influence solubility and crystal packing .

Functional Groups at the 3-Position :

Table 1: Comparative Data for Selected Pyridazine Derivatives

Key Observations:

- Yield and Synthetic Feasibility : Derivatives with electron-donating groups (e.g., 4-hydroxyphenyl in 12d ) achieve higher yields (95%) compared to electron-withdrawing analogs (e.g., 12c : 52%) .

- Melting Points : Compounds with polar substituents (e.g., 12d ) exhibit higher melting points (220–223°C) due to enhanced intermolecular hydrogen bonding .

Mechanistic and Application Insights

- Synthesis: The parent compound’s synthesis likely parallels methods for analogs, such as condensation of hydrazones with ethyl cyanoacetate under high-temperature conditions .

- Pharmacological Potential: Pyridazine derivatives are explored as kinase inhibitors, adenosine receptor modulators, and anti-aggregation agents . The parent compound’s unique amide group positions it for further study in these domains.

Biological Activity

Ethyl 4-(3-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (referred to as "the compound" hereafter) is a synthetic derivative with notable biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a dihydropyridazine core, which is known for its diverse biological activities. The presence of the ethyl ester group and the 3-methylbenzamido moiety enhances its solubility and bioavailability, making it a candidate for pharmaceutical development.

Biological Activity Overview

The biological activity of the compound has been investigated in several studies, revealing its potential in various therapeutic areas. Key findings include:

- Antitumor Activity : The compound has demonstrated selective antitumor effects in vitro against several cancer cell lines. It inhibits cell proliferation by inducing apoptosis through the activation of caspase pathways and modulation of cell cycle regulators like cyclin D1 and p21 .

- Anti-inflammatory Effects : Research indicates that the compound can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in various models of inflammation. This suggests its potential use in treating inflammatory diseases like arthritis and asthma .

- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes, which may contribute to its neuroprotective effects against oxidative stress-related conditions .

The mechanisms underlying the biological activities of the compound have been explored in detail:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes involved in inflammatory processes, including phosphodiesterases (PDEs), which play a critical role in modulating intracellular signaling pathways related to inflammation and cell proliferation .

- Modulation of Signaling Pathways : It has been shown to affect multiple signaling pathways, including NF-kB and MAPK pathways, leading to decreased expression of inflammatory mediators and enhanced apoptosis in cancer cells .

Case Studies

Several case studies illustrate the therapeutic potential of the compound:

- Case Study 1 : In a murine model of lung inflammation, administration of the compound resulted in a significant reduction in airway hyperreactivity and eosinophilic infiltration, suggesting its efficacy in managing asthma symptoms .

- Case Study 2 : A study on human cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent antitumor properties comparable to established chemotherapeutics .

Data Tables

The following table summarizes key biological activities and their corresponding effects observed in various studies:

Q & A

Q. What are the recommended synthetic routes for preparing Ethyl 4-(3-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate?

- Methodological Answer : The compound can be synthesized via condensation reactions involving hydrazine derivatives and ester precursors. For example, hydrazones (e.g., ethyl 3-oxo-2-(2-phenylhydrazineylidene)butanoate) can react with ethyl cyanoacetate under microwave irradiation (70°C, 3 minutes) in the presence of ammonium acetate/acetic acid to form the pyridazine core. Subsequent functionalization with 3-methylbenzamide can be achieved via nucleophilic substitution or coupling reactions. Purification typically employs silica gel column chromatography with ethyl acetate-hexane gradients (1:3) .

Q. How should researchers handle and store this compound safely?

- Methodological Answer :

- Storage : Store in a tightly sealed container in a cool (<25°C), dry, ventilated area away from direct sunlight and heat sources.

- Handling : Use a fume hood (BS/EN-approved), wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust; employ NIOSH-approved P95 respirators if aerosolization occurs.

- Spill Management : Absorb with inert material (e.g., sand), dispose as hazardous waste, and wash contaminated surfaces with water/ethanol .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the dihydropyridazine ring protons (δ 6.5–7.5 ppm for aromatic protons) and ester carbonyl (δ ~165 ppm).

- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~406) and fragmentation patterns.

- FT-IR : Identify key functional groups (amide N-H stretch ~3300 cm⁻¹, ester C=O ~1720 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Ethanol or DMF enhances solubility of intermediates; avoid THF or acetonitrile due to lower yields.

- Catalysts : Piperidine (10 mol%) significantly accelerates cyclization steps compared to Na2CO3 or Et3N.

- Light Activation : White LED irradiation (30 W, 8 hours) improves regioselectivity in cinnoline derivative formation, a related reaction .

Q. How can structural contradictions between computational models and crystallographic data be resolved?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (SHELXL for refinement, SHELXD for phase solving) to resolve hydrogen bonding ambiguities.

- Hydrogen Bond Analysis : Apply graph-set notation (e.g., motifs) to classify interactions between the amide group and pyridazine oxygen. Compare with Etter’s hydrogen-bonding rules for validation .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives?

- Methodological Answer :

- Derivative Design : Replace the 3-methylbenzamido group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.

- Biological Assays : Test inhibitory activity against tau aggregation (via thioflavin-T fluorescence) or kinase targets (e.g., PI3Kα).

- Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces and correlate with activity data .

Q. How should researchers address discrepancies in spectroscopic data during purity assessment?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine HPLC (≥95% purity threshold) with 2D NMR (HSQC, HMBC) to confirm connectivity.

- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., hydrolyzed esters or unreacted cyanoacetate) and adjust reaction stoichiometry .

Safety and Compliance

Q. What are the first-aid protocols for accidental exposure to this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.